N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide
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Overview
Description
N-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzoxazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green solvents may also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines or reduced benzoxazole derivatives
Substitution: Various substituted benzoxazole or phenyl derivatives
Scientific Research Applications
N-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity. The chlorophenyl groups may enhance binding affinity to certain receptors, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.
Uniqueness
N-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of a benzoxazole ring and chlorophenyl groups, which confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H16Cl2N2O2S |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H16Cl2N2O2S/c23-16-5-1-14(2-6-16)12-29-13-21(27)25-18-8-3-15(4-9-18)22-26-19-11-17(24)7-10-20(19)28-22/h1-11H,12-13H2,(H,25,27) |
InChI Key |
CZJBUCIKDNAVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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